molecular formula C21H21FN2O3 B2635534 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one CAS No. 859112-01-9

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one

Cat. No.: B2635534
CAS No.: 859112-01-9
M. Wt: 368.408
InChI Key: PYJJIRKBMWMTHU-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a chromen-2-one core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its coupling with the chromen-2-one core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the chromen-2-one core or the piperazine ring.

    Substitution: Halogen substitution reactions can occur on the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce different halogen atoms into the fluorophenyl group.

Scientific Research Applications

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Molecular docking studies and biochemical assays are often used to elucidate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • Piperazine-2-one derivatives

Uniqueness

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern and the combination of the piperazine and chromen-2-one cores. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one , a derivative of chromenone, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-fluorobenzylpiperazine with appropriate chromenone derivatives. The structural characteristics have been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography, confirming the presence of key functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine, such as the compound , exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625
Escherichia coli31.250
Pseudomonas aeruginosa62.500

These results highlight the compound's potential as an antimicrobial agent, particularly in combating resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in various in vitro models. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB pathways, which are crucial in inflammatory responses.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of piperazine derivatives demonstrated that the compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin. The study reported a significant reduction in biofilm formation by MRSA at sub-MIC concentrations.
  • Anti-inflammatory Mechanism : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, underscoring its potential therapeutic application in inflammatory diseases.
  • Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that the compound inhibited cell proliferation with IC50 values ranging from 10 to 20 μM, indicating a promising lead for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving the piperazine and chromenone moieties. For example, a Schiff base intermediate may be formed using a benzaldehyde derivative, followed by reduction to yield the piperazine-methyl linkage . Purification is critical to remove unreacted precursors; column chromatography with silica gel (eluent: chloroform/methanol gradient) or recrystallization in ethanol-water mixtures is recommended. Purity (>95%) can be verified via HPLC using a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) to resolve polar impurities .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use single-crystal X-ray diffraction (SCXRD) to resolve the chromenone-piperazine spatial arrangement, as demonstrated for structurally analogous fluorophenyl-piperazine derivatives (e.g., triclinic crystal system, space group P1, with unit cell parameters a = 8.92 Å, b = 10.71 Å, c = 13.51 Å) .
  • Physicochemical Properties : Assess solubility in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4) and logP values via shake-flask or HPLC-derived methods. Polar surface area (TPSA) and hydrogen-bond donor/acceptor counts can predict membrane permeability (e.g., TPSA > 200 Ų suggests low GI absorption) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound, particularly in receptor-binding studies?

  • Methodological Answer :

  • In Vitro Assays : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) with HEK-293 cells expressing human receptors. A split-plot design with randomized blocks can account for variables like incubation time and ligand concentration .
  • Dose-Response Analysis : Employ nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. For example, fluorophenyl-piperazine derivatives have shown sub-micromolar affinity for 5-HT₁A receptors, requiring at least three independent replicates to confirm potency .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, solvent polarity). Normalize data by:

  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid receptor inhibition artifacts.
  • pH Adjustment : Use buffered solutions (e.g., HEPES pH 7.4) to stabilize ionization states of the hydroxyl and piperazine groups .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or functional assays (e.g., cAMP accumulation) .

Q. What methodologies are recommended for studying the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer :

  • Degradation Studies : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (e.g., UV light at 254 nm, pH 5–9). Monitor degradation products via LC-MS/MS and quantify half-lives .
  • Ecotoxicology : Use tiered testing:
  • Acute Toxicity : Daphnia magna immobilization assays (OECD 202).
  • Chronic Effects : Algal growth inhibition (OECD 201) with endpoint analysis at 72 hours.
  • Bioaccumulation : Calculate bioconcentration factors (BCF) using OECD 305 guidelines .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target receptors (e.g., serotonin receptors). Optimize the protonation state of the piperazine nitrogen at physiological pH .
  • QSAR Models : Train models with descriptors like molar refractivity, hydrophobicity (ClogP), and electronic parameters (Hammett constants). Validate with leave-one-out cross-validation (LOO-CV) to ensure robustness .

Q. Methodological Considerations for Data Reproducibility

Q. What steps ensure reproducibility in solubility and stability studies?

  • Answer :

  • Solubility : Use saturated shake-flask methods with equilibration ≥24 hours. Filter solutions (0.45 µm nylon) to remove undissolved particles, and quantify via UV-Vis at λ_max (e.g., 280 nm for chromenones) .
  • Stability : Store lyophilized samples at –80°C. For solution stability, monitor degradation via HPLC at 25°C and 4°C over 72 hours. Include antioxidants (e.g., 0.1% ascorbic acid) if oxidation is observed .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-14-10-20-18(12-19(14)25)15(11-21(26)27-20)13-23-6-8-24(9-7-23)17-4-2-16(22)3-5-17/h2-5,10-12,25H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJJIRKBMWMTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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